molecular formula C14H24O B8622073 EINECS 281-761-8 CAS No. 84029-90-3

EINECS 281-761-8

Cat. No.: B8622073
CAS No.: 84029-90-3
M. Wt: 208.34 g/mol
InChI Key: SCWCQOUPVCAQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EINECS 281-761-8, also known as [1,3,8,10-tetrahydro-1,3,8,10-tetraoxoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-2,9-diyl]di-m-phenylene bis (thiocyanate), is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The preparation of EINECS 281-761-8 involves dissolving bismuth sulfide in sulfuric acid and reacting it with organic dyes under acidic conditions. . The industrial production of this compound follows similar methods, ensuring the consistency and purity required for its applications.

Chemical Reactions Analysis

EINECS 281-761-8 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, ozone, and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

EINECS 281-761-8 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of EINECS 281-761-8 involves its interaction with specific molecular targets and pathways. The compound stabilizes its helical fold onto bacterial-like membranes, placing its helix axis almost perpendicular to the surface normal. This action likely involves a carpet-like mechanism on the bacterial membrane rather than forming well-defined pores . This unique mechanism makes it effective in various applications, particularly in antimicrobial research.

Comparison with Similar Compounds

EINECS 281-761-8 can be compared with other similar compounds, such as:

    Sulfur Red 11: This compound shares similar dyeing properties and is used in similar industrial applications.

    Bismuth Sulfide: Used in the preparation of this compound, it has distinct properties and applications in different fields.

    Organic Dyes: These compounds share similar chemical structures and are used in various dyeing and pigment applications.

This compound stands out due to its unique chemical structure and stability, making it valuable in a wide range of scientific and industrial applications.

Properties

CAS No.

84029-90-3

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

2-methoxy-2,6,6-trimethyl-9-methylidenebicyclo[3.3.1]nonane

InChI

InChI=1S/C14H24O/c1-10-11-7-9-14(4,15-5)12(10)6-8-13(11,2)3/h11-12H,1,6-9H2,2-5H3

InChI Key

SCWCQOUPVCAQJQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2C(=C)C1CCC2(C)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

120 g (0.563 mol) of dihydro-α-ionone, 65 g (0.612 mol) of trimethyl orthoformate and 200 ml of methylene chloride are treated dropwise while stirring during 15 minutes with a solution of 8 g of boron trifluoride etherate in 60 ml of methylene chloride and the mixture is subsequently held under reflux for 105 minutes. The reaction mixture is cooled and poured into 500 ml of a 5% aqueous potassium hydroxide solution. After the addition of 500 ml of methylene chloride and vigorous intermixing the phases are separated, the organic phase is washed with water and the solvent is distilled off. The residue (197.1 g) is fractionated in a vacuum over a 15 cm Widmer column. There are obtained 100.2 g of product of b.p. 44°-47°/0.06-0.07 mbar (yield 87% of theory based on pure dihydro-α-ionone) as a colorless liquid which contains 72.3% of exo isomer and 20.1% of endo isomer of the desired bicyclo-nonane.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
87%

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